3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine
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Overview
Description
3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine is an organic compound with the molecular formula C12H16F3N. This compound is characterized by the presence of a trifluoromethyl group and an isopropylphenyl group attached to a propan-1-amine backbone. It is a fluorinated amine, which makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine typically involves the reaction of 4-isopropylbenzaldehyde with 3,3,3-trifluoropropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or thiols
Scientific Research Applications
3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine: Similar structure but with a fluorophenyl group instead of an isopropylphenyl group.
3,3,3-Trifluoro-1-propanol: Contains a hydroxyl group instead of an amine group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains two trifluoromethyl groups and a hydroxyl group
Uniqueness
3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine is unique due to the presence of both a trifluoromethyl group and an isopropylphenyl group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the isopropylphenyl group provides steric hindrance and influences its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H16F3N |
---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-8(2)9-3-5-10(6-4-9)11(7-16)12(13,14)15/h3-6,8,11H,7,16H2,1-2H3 |
InChI Key |
PTBRGFGEZABBPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)C(F)(F)F |
Origin of Product |
United States |
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